molecular formula C11H18O3 B072591 Ethyl 2-Cyclopentyl-3-Oxobutanoate CAS No. 1540-32-5

Ethyl 2-Cyclopentyl-3-Oxobutanoate

Cat. No. B072591
CAS RN: 1540-32-5
M. Wt: 198.26 g/mol
InChI Key: CRISDWSRLFVDOU-UHFFFAOYSA-N
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Description

Ethyl 2-Cyclopentyl-3-Oxobutanoate is a chemical compound synthesized through various organic reactions. Its molecular structure, synthesis, and properties have been subjects of research in the field of organic chemistry.

Synthesis Analysis

The synthesis of compounds similar to this compound typically involves Knoevenagel condensation reactions. For example, similar compounds like Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate have been synthesized using 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid under reflux conditions (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed by spectral studies and X-ray diffraction. They often crystallize in specific crystal systems, such as the monoclinic system, and adopt a Z conformation about certain bonds (Kariyappa et al., 2016).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions. For instance, palladium-catalyzed oxidative reactions involving the cleavage of C-C bonds have been described for similar structures (Nishimura et al., 2001). The Knoevenagel condensation itself is a key reaction in the synthesis of such compounds.

Scientific Research Applications

  • Versatile Intermediate for Trifluoromethyl Heterocycles Synthesis : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, is a highly versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, triazines, and pyridines, using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

  • Antimicrobial Activity : Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, compounds synthesized from reactions involving Ethyl 2-Cyclopentyl-3-Oxobutanoate, have been studied for their antimicrobial activities. These compounds were synthesized by Knoevenagel condensation reaction and evaluated for their in vitro antimicrobial and antioxidant susceptibilities (Kariyappa et al., 2016; Kumar et al., 2016).

  • Synthesis of Novel Pyrazole Derivative : A novel pyrazole derivative, Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized starting from ethyl 2-benzylidene-3-oxobutanoate, which could be derived from this compound. The compound was evaluated for its antioxidant properties (Naveen et al., 2021).

  • Isotopic Labelling for NMR Studies : 2-Hydroxy-2-ethyl-3-oxobutanoate, another related compound, was synthesized for specific labelling of Ile methyl-γ(2) groups in proteins, enhancing NMR studies for large proteins (Ayala et al., 2012).

  • Catalyzed Michael Addition Reactions : Ethyl 2-oxo-1-cyclopentanecarboxylate, closely related to this compound, was used in pentacoordinate organosilicate-catalyzed Michael addition reactions to synthesize various organic compounds (Tateiwa & Hosomi, 2001).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 2-oxocyclopentylacetate, indicates that it is hazardous. It is toxic if swallowed, fatal in contact with skin, and may cause respiratory irritation . It is recommended to handle this compound with care, using protective equipment and working in a well-ventilated area .

properties

IUPAC Name

ethyl 2-cyclopentyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-3-14-11(13)10(8(2)12)9-6-4-5-7-9/h9-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRISDWSRLFVDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590417
Record name Ethyl 2-cyclopentyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1540-32-5
Record name Ethyl α-acetylcyclopentaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1540-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-cyclopentyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-oxobutanoate (0.5 mol), cyclopentyl bromide (0.5 mol) and sodium ethoxide (0.5 mol) in ethanol (100 ml) was heated under reflux for 15 hours. The reaction mixture was cooled to about 20-25° C., and 71 g of the title compound were then isolated by distillation (96-100° C., 0.25 mbar).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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